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Compound of Interest

Compound Name: 6-Ethoxyquinoline-2-carbaldehyde

Cat. No.: B027307

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and
conformational preferences of 6-Ethoxyquinoline-2-carbaldehyde, a quinoline derivative of
interest in medicinal chemistry and materials science. Due to the limited availability of direct
experimental data for this specific molecule, this document leverages a combination of
theoretical predictions, comparative analysis with structurally related compounds, and
established experimental protocols to offer a robust understanding of its chemical and physical

properties.

Molecular Structure

The molecular structure of 6-Ethoxyquinoline-2-carbaldehyde is characterized by a planar
quinoline ring system substituted with an ethoxy group at the 6-position and a carbaldehyde
group at the 2-position. The fundamental chemical properties are listed in Table 1.

Table 1: General Properties of 6-Ethoxyquinoline-2-carbaldehyde
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Property Value

CAS Number 100063-12-5
Molecular Formula C12H11NO2[1]
Molecular Weight 201.22 g/mol [1]

To predict the precise geometric parameters of the molecule, a comparative analysis with the
known crystal structure of 2-Methoxyquinoline-3-carbaldehyde is employed. The quinoline ring
is expected to be essentially planar. The ethoxy and carbaldehyde groups will exhibit specific
conformations relative to this plane, as discussed in the following section.

Conformational Analysis

The conformational landscape of 6-Ethoxyquinoline-2-carbaldehyde is primarily defined by
the rotation around the C6-O bond of the ethoxy group and the C2-C(aldehyde) bond.

o Carbaldehyde Group Conformation: The aldehyde group at the 2-position is expected to be
nearly coplanar with the quinoline ring to maximize 1t-conjugation. Based on studies of
similar 2-substituted quinolines, the oxygen atom of the aldehyde is likely oriented anti to the
quinoline ring nitrogen to minimize steric hindrance.

o Ethoxy Group Conformation: The ethoxy group at the 6-position possesses two rotatable
bonds. The C(aromatic)-O-C-C dihedral angle will determine the orientation of the ethyl
group. The most stable conformation is predicted to be one where the ethyl group is oriented
to minimize steric clashes with the adjacent hydrogen atoms on the quinoline ring.

A logical workflow for determining the most stable conformer would involve computational
modeling, as depicted in the following diagram.
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Workflow for Conformational Analysis
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Caption: A typical workflow for the computational conformational analysis of a molecule.

Spectroscopic Properties

The structural features of 6-Ethoxyquinoline-2-carbaldehyde can be elucidated through

various spectroscopic techniques. Predicted and comparative spectral data are summarized

below.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
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Table 2: Predicted IR Spectral Data

Functional Group

Predicted Wavenumber (cm~?)

C-H (Aromatic) ~3100-3000
C-H (Aldehyde) ~2850, ~2750
C=0 (Aldehyde) ~1700

C=C, C=N (Aromatic Ring) ~1600-1450

C-O-C (Ethoxy)

~1250 (asymmetric), ~1050 (symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra are crucial for confirming the substitution pattern and electronic

environment of the molecule. The predicted chemical shifts are based on data from closely

related compounds such as 6-methoxyquinoline and various quinoline-carbaldehydes.

Table 3: Predicted *H NMR Spectral Data

Predicted Chemical Shift

Proton Multiplicity
(3, ppm)

Aldehyde (-CHO) 9.8-10.2 S

Quinoline H-3 7.8-8.2 d

Quinoline H-4 8.0-84 d

Quinoline H-5 72-75 d

Quinoline H-7 7.0-7.3 dd
Quinoline H-8 7.9-8.3 d

Ethoxy (-OCH2CHs) 40-43 q

Ethoxy (-OCH2CH?5) 1.3-1.6 t

Table 4: Predicted 3C NMR Spectral Data
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Carbon Predicted Chemical Shift (8, ppm)
Aldehyde (C=0) 190 - 195
Quinoline C-2 150 - 155
Quinoline C-3 120 - 125
Quinoline C-4 135 - 140
Quinoline C-4a 128 - 132
Quinoline C-5 105 - 110
Quinoline C-6 155 - 160
Quinoline C-7 122 - 127
Quinoline C-8 130 - 135
Quinoline C-8a 145 - 150
Ethoxy (-OCH2) 63 - 68
Ethoxy (-CH3) 14 -18

Experimental Protocols

While a specific, detailed synthesis for 6-Ethoxyquinoline-2-carbaldehyde is not readily

available in the cited literature, a plausible synthetic route can be devised based on established

methods for preparing quinoline aldehydes. The Vilsmeier-Haack reaction is a common and

effective method.

Synthesis via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of an activated quinoline

derivative.
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Synthetic Workflow for 6-Ethoxyquinoline-2-carbaldehyde

Starting Material: 6-Ethoxyquinoline Vilsmeier Reagent Formation (POCIs + DMF)

>~

Reaction with 6-Ethoxyquinoline

'

Hydrolysis

'

Work-up and Purification

'

Product: 6-Ethoxyquinoline-2-carbaldehyde
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Caption: A generalized synthetic workflow for the preparation of the title compound.

Procedure:

» Vilsmeier Reagent Preparation: In a round-bottom flask, cool dimethylformamide (DMF) to 0
°C and slowly add phosphorus oxychloride (POCIs) with stirring.

o Reaction: To the prepared Vilsmeier reagent, add a solution of 6-ethoxyquinoline in DMF
dropwise at 0 °C.
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e Heating: After the addition is complete, the reaction mixture is typically heated to a moderate

temperature (e.g., 60-80 °C) for several hours.

» Hydrolysis: The reaction mixture is cooled and then poured onto crushed ice, followed by

neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution).

o Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl

acetate or dichloromethane). The organic layer is washed, dried, and the solvent is removed

under reduced pressure. The crude product can be purified by column chromatography or

recrystallization.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the structural confirmation of the

synthesized product.

Spectroscopic Characterization Workflow
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Caption: A standard workflow for the characterization of a synthesized organic compound.

Instrumentation and Data Acquisition:
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» IR Spectroscopy: Spectra are typically recorded on a Fourier-transform infrared (FTIR)
spectrometer using KBr pellets or as a thin film.

 NMR Spectroscopy: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 300-600 MHz for protons. Samples are dissolved in a deuterated solvent (e.qg.,
CDCls or DMSO-de) with tetramethylsilane (TMS) as an internal standard.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the
molecular formula.

This technical guide provides a foundational understanding of the molecular structure and
conformation of 6-Ethoxyquinoline-2-carbaldehyde for researchers and professionals in the
field. Further experimental and computational studies are encouraged to refine the data
presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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